molecular formula C26H31N3O2S B2641095 N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide CAS No. 851715-06-5

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide

Cat. No.: B2641095
CAS No.: 851715-06-5
M. Wt: 449.61
InChI Key: MFRDKDMNEHWMCW-UHFFFAOYSA-N
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Description

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide typically involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various biological targets, including enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylcarbamoyl and dimethylbenzamide groups enhances its stability and bioactivity compared to other indole derivatives.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-18-13-19(2)15-20(14-18)26(31)27-11-12-29-16-24(22-9-5-6-10-23(22)29)32-17-25(30)28-21-7-3-4-8-21/h5-6,9-10,13-16,21H,3-4,7-8,11-12,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDKDMNEHWMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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